molecular formula C16H17N3O4S B2726604 4-(2-Methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097863-69-7

4-(2-Methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No. B2726604
CAS RN: 2097863-69-7
M. Wt: 347.39
InChI Key: BEZHRDZZMLETGG-UHFFFAOYSA-N
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Description

4-(2-Methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPO or MPOB and has been studied extensively for its ability to modulate various biological processes. In

Scientific Research Applications

Synthesis and Antimicrobial Studies

Researchers have synthesized new pyridine derivatives through a series of chemical reactions involving 2-amino substituted benzothiazoles and various sulfonyl chlorides, including p-acetamidobenzenesulfonyl chloride, in the presence of pyridine. These derivatives have been evaluated for their antimicrobial properties, demonstrating significant antibacterial activity. The process involves the formation of electrophilic N-acetyl-pyridinium complexes, facilitating condensation to yield the desired products. This approach exemplifies the utility of 4-(2-Methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one derivatives in developing antimicrobial agents (Patel & Agravat, 2009).

Corrosion Inhibition Studies

The compound has also been implicated in the study of corrosion inhibition, where derivatives have been synthesized and their efficacy in inhibiting the corrosion of metals, such as iron, has been evaluated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the adsorption behaviors and binding energies of such compounds on metal surfaces, indicating their potential as corrosion inhibitors (Kaya et al., 2016).

Anticancer Activity

Furthermore, the synthesis of novel series of derivatives involving 4-methoxy, and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide has been reported. These compounds have been tested for their DPPH radical-scavenging activity and in vitro antiproliferative activity against various cancer cell lines, showing moderate to high activity. This suggests the potential of this compound derivatives in anticancer drug development (El-Sawy et al., 2013).

Molecular Docking and Enzyme Inhibitory Activities

Additionally, these derivatives have been explored for their enzyme inhibitory activities, with some compounds displaying strong antiarrhythmic and antihypertensive activities. Molecular docking studies have helped in understanding the mechanism of action, suggesting the role of alpha-adrenolytic properties in their pharmacological effects. This highlights the therapeutic potential of such derivatives in treating cardiovascular disorders (Malawska et al., 2002).

properties

IUPAC Name

4-(2-methoxyphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-23-14-6-2-3-7-15(14)24(21,22)18-9-10-19(16(20)12-18)13-5-4-8-17-11-13/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZHRDZZMLETGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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